2-Pyrrolidin-1-YL-butyric acid hydrochloride
Overview
Description
2-Pyrrolidin-1-yl-butyric acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a derivative of butyric acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is often used in biochemical and pharmaceutical research due to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this class of compounds, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, including anticonvulsant activity .
Biochemical Analysis
Biochemical Properties
2-Pyrrolidin-1-YL-butyric acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can modulate the activity of enzymes and proteins, leading to changes in biochemical pathways and cellular processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and contextFor example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects may occur at very high doses, including cell death or tissue damage . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it may enhance or inhibit the activity of enzymes involved in energy production, leading to changes in cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as it may accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell . For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-butyric acid hydrochloride typically involves the reaction of butyric acid with pyrrolidine in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to maintain optimal reaction conditions. The process may also include purification steps to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-1-yl-butyric acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-Pyrrolidin-1-yl-butyric acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.
Industry: The compound is utilized in the development of new pharmaceuticals and biochemicals.
Comparison with Similar Compounds
Pyrrolidine
N-Butylpyrrolidine
3-Pyrrolidin-1-yl-butyric acid
Properties
IUPAC Name |
2-pyrrolidin-1-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-2-7(8(10)11)9-5-3-4-6-9;/h7H,2-6H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIDTVYBIYAITO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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